molecular formula C8H9Cl2NO B8693609 2-(2,6-Dichloropyridin-3-yl)propan-2-ol

2-(2,6-Dichloropyridin-3-yl)propan-2-ol

Cat. No.: B8693609
M. Wt: 206.07 g/mol
InChI Key: NNZWTPZQKZPGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichloropyridin-3-yl)propan-2-ol is a pyridine derivative characterized by a dichlorinated pyridine ring (2,6-dichloro substitution) and a tertiary alcohol group attached at the 3-position of the pyridine core. This compound’s structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2-(2,6-dichloropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-4-6(9)11-7(5)10/h3-4,12H,1-2H3

InChI Key

NNZWTPZQKZPGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=C(C=C1)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variation on the Pyridine Ring

The position and type of substituents on the pyridine ring significantly influence physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituents on Pyridine Alcohol Chain Structure Key Properties/Applications Reference
2-(2,6-Dichloropyridin-3-yl)propan-2-ol 2,6-dichloro Tertiary alcohol (propan-2-ol) High lipophilicity; potential steric hindrance
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol 2-chloro, 5-fluoro Primary alcohol (propan-1-ol) Increased polarity due to -OH position
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 2-amino, 5-iodo Primary alcohol (propan-1-ol) Enhanced hydrogen bonding; potential for iodinated probes
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol 2,5-dichloro Propargyl alcohol (prop-2-yn-1-ol) Alkyne group enables click chemistry applications

Key Observations :

  • Chlorine vs. Fluorine/Iodo: The 2,6-dichloro substitution in the target compound may confer greater electron-withdrawing effects and steric bulk compared to mono-halogenated analogs (e.g., 2-chloro-5-fluoro substitution in ).

Comparison with Triazole Fungicides

The European Patent Application (2023) lists triazole derivatives such as mefentrifluconazole (B.1.38) and ipfentrifluconazole (B.1.37) , which share structural motifs with pyridine alcohols but incorporate triazole rings and additional fluorinated groups .

Compound Name Core Structure Key Functional Groups Applications
2-(2,6-Dichloropyridin-3-yl)propan-2-ol Pyridine + tertiary alcohol Dichloro, propan-2-ol Underexplored (structural analog of fungicides)
Mefentrifluconazole (B.1.38) Triazole + pyridine Trifluoromethyl, tetrazolyl Broad-spectrum fungicide
3-(2,4-Difluorophenyl)-...propan-2-ol (B.1.31) Pyridine + difluorophenyl Difluoro, tetrazolyl Antifungal activity

Key Differences :

  • Fluorination: Fluorinated analogs (e.g., B.1.31) show enhanced metabolic stability and membrane permeability compared to non-fluorinated pyridine alcohols.

Electronic and Steric Effects

  • 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol () : Methoxy groups are electron-donating, increasing electron density on the pyridine ring, which may enhance nucleophilic reactivity.
  • 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol () : The 2,5-dichloro substitution pattern redistributes electron withdrawal across the ring, possibly affecting resonance stabilization.

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